molecular formula C11H9ClN2O4S2 B2727812 (2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 929839-22-5

(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No. B2727812
M. Wt: 332.77
InChI Key: VYKNVTMKXLMFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid” is a sulfonamide consisting of 1,3-thiazol-5-ylacetic acid with a 4-aminobenzenesulfonamido group at the thiazole 2-position . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular formula of this compound is C11H9ClN2O4S2 and it has a molecular weight of 332.77. The compound contains a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Scientific Research Applications

Potential as Antitumor and Antiglaucoma Agents

The sulfonamide group, a key component in (2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid, has been widely recognized for its presence in various clinically used drugs. Recent studies highlight its importance in novel drugs, particularly as antiglaucoma agents and antitumor agents. Specifically, sulfonamide carbonic anhydrase inhibitors (CAIs) incorporating NO-donating moieties have shown promise as antiglaucoma drugs. Additionally, compounds targeting tumor-associated isoforms, CA IX/XII, have been noted for their potential in tumor treatment and diagnostic tools. The constant need for novel sulfonamides that act as selective antiglaucoma drugs or as antitumor agents/diagnostic tools suggests a significant potential for future applications of this compound in these fields (Carta, Scozzafava, & Supuran, 2012).

Role in Synthesis of Pharmaceutical Compounds

The compound's ability to undergo reactions with various amines, leading to a series of substituted products, highlights its utility in pharmaceutical synthesis. For instance, the reaction of chloral with substituted anilines can lead to the formation of respective 2,2,2-trichloroethylidene anilines, which upon further treatment, result in substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This synthetic route opens up possibilities for the formation of intermediate products that can be pivotal in pharmaceutical drug synthesis (Issac & Tierney, 1996).

Antioxidant Capacity Assays

Another potential application of this compound is in antioxidant capacity assays, specifically in the ABTS/potassium persulfate decolorization assay. This assay is widely used, and understanding the reaction pathways of compounds like (2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid in these assays can provide valuable insights into their antioxidant properties. Some antioxidants, including compounds with similar structures, can form coupling adducts with radicals like ABTS•+, whereas others can undergo oxidation without coupling. This understanding is crucial for effectively utilizing these assays and interpreting their results (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4S2/c12-7-1-3-9(4-2-7)20(17,18)14-11-13-8(6-19-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKNVTMKXLMFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC(=CS2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid

Citations

For This Compound
1
Citations
K Rehse, T Baselt - Archiv der Pharmazie, 2008 - Wiley Online Library
In the Born test, 23 title compounds were synthesized and investigated for their antiplatelet activities against collagen, ADP, adrenaline, and platelet‐activating factor (PAF) as inducers …
Number of citations: 32 onlinelibrary.wiley.com

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